Journal Name:Petroleum Chemistry
Journal ISSN:0965-5441
IF:1.258
Journal Website:http://link.springer.com/journal/11494
Year of Origin:0
Publisher:Pleiades Publishing
Number of Articles Per Year:167
Publishing Cycle:Bimonthly
OA or Not:Not
Petroleum Chemistry ( IF 1.258 ) Pub Date: 2023-06-23 , DOI:
10.1134/s0023158423030072
AbstractThe paper demonstrates the possibility of occurrence of thermokinetic oscillations during the methane oxidation on a nickel industrial catalyst at real values of the parameters. It is shown that reaction rate oscillations can originate under the conditions of short contact times and in the region where periodic oxidation–reduction processes do not occur. The origin of these thermokinetic oscillations is the periodic blocking of the surface with carbon and its cleaning by removing carbon from the catalyst surface.
Petroleum Chemistry ( IF 1.258 ) Pub Date: 2023-06-16 , DOI:
10.1134/s0023158423020039
AbstractCarbon–silica composite materials (CSCMs) containing different amounts of silica and carbon components are obtained using two silica precursors (silica sol and silane) and multiwalled carbon nanotubes (MWNTs). At the initial stage of obtaining CSCMs by method 1, a fine MWNT powder is subjected to impregnation by moisture capacity with silica sol; in accordance with method 2, MWNTs are treated with tetraethoxysilane and then subjected to hydrolysis and polycondensation. The silica (SiO2) content in the composites is varied in a range of 3–60 wt %. After drying and an appropriate heat treatment at 250–350°C, the composite materials are studied by various physicochemical methods, namely, nitrogen porosimetry, electron microscopy, X-ray fluorescence analysis, and thermogravimetric analysis. It is found that the parameters, including texrural characteristics, significantly differ depending on the chemical composition of the CSCMs. Thus, with an increase in the SiO2 content, the specific surface area of the composite materials increases (by a factor of 2) and the pore diameter distribution curves exhibit maxima (at 20–40 nm). The composite materials are studied as adsorbing supports for preparing heterogeneous biocatalysts (BCs) for the low-temperature synthesis of esters, in which the active component is lipase immobilized exclusively on the carbon surface of the nanotubes. With a decrease in the MWNT content in the composite materials, the enzyme activity and operational stability of the BCs, which are measured in the esterification of heptanoic acid (С7) with butanol (С4), monotonically decrease; at the maximum SiO2 content (58 wt %), the activity decreases by a factor of 2–8.
Petroleum Chemistry ( IF 1.258 ) Pub Date: 2023-06-16 , DOI:
10.1134/s002315842302009x
AbstractDecomposition of ammonia over silica-supported cobalt catalysts for Fischer–Tropsch synthesis has been studied at a pressure of 0.1 MPa, a gas hourly space velocity in the range of 1000–6000 h–1, and a temperature in the range of 400–650°C in a tubular fixed bed reactor in a flow-through mode. It was found that silica-supported cobalt catalysts for hydrocarbons synthesis via the Fischer–Tropsch protocol also exhibit high activity in ammonia decomposition. Both the activity and hydrogen performance decrease in the series: Co-Ru/SiO2 > Co-Al2O3/SiO2 > Ru/SiO2 > Co-Al2O3/SiO2(35%)/ZSM-5(30%)/Al2O3(35%). The relatively low values of effective activation energies estimated for all catalysts indicate that the reaction can proceed with high conversion at moderate temperatures.
Petroleum Chemistry ( IF 1.258 ) Pub Date: 2023-06-14 , DOI:
10.1134/s0023158423010020
AbstractThe applicability of molybdenum-containing catalysts based on SBA-15, which were synthesized in one stage by a co-condensation method, to the oxidation processes of various organosulfur compounds was demonstrated for the first time. The composition and structure of the obtained materials were confirmed using a set of modern physicochemical methods, such as low-temperature nitrogen adsorption/desorption, X-ray spectral fluorescence analysis, X-ray diffraction (XRD) analysis, TEM, and IR spectroscopy. The effects of the amount of the active phase and the process conditions on the oxidation of a model mixture of dibenzothiophenes were studied. It was shown that the resulting catalyst worked at least in four cycles without significant loss of activity. A sample containing 5 wt % molybdenum made it possible to achieve a dibenzothiophene conversion of 100% in 5 min under the following conditions: 0.5 wt % of a 5% Mo-SBA-15 catalyst, the molar ratio H2O2 : S = 6 : 1, and T = 80°C.
Petroleum Chemistry ( IF 1.258 ) Pub Date: 2023-03-06 , DOI:
10.1134/s0023158422060052
AbstractThe catalytic properties of a microporous H-ZSM-5 zeolite and a granular hierarchical H-ZSM-5h zeolite in the synthesis of basic pyridines and quinolines have been studied. A specific feature of zeolite H-ZSM-5h is the absence of a binder in the granules and the presence of micro-, meso-, and macropores in the pore structure. The H-ZSM-5h sample comprises, in addition to crystals of the original zeolite, crystals with a size of 15–100 nm. The H-ZSM-5h sample exhibits a higher activity, selectivity, and stability than those of the microporous H-ZSM-5 zeolite in all studied reactions.
Petroleum Chemistry ( IF 1.258 ) Pub Date: 2023-03-06 , DOI:
10.1134/s0023158422060131
AbstractThe effect of the gas recirculation mode on the selectivity and deactivation rate of the Co-Al2O3/SiO2 catalyst of the Fischer‒Tropsch synthesis at high pressure (6 MPa) has been studied. The use of recirculation with a gas recycle ratio of up to 2.2 promotes the formation of C19+ hydrocarbons due to the readsorption of gaseous olefins and their involvement in chain propagation. The increased selectivity for C19+ paraffin leads to accelerated deactivation of the catalyst. An increase in the gas recycle ratio to 8 leads to increased selectivity for C5+ olefins and a lower yield of C19+ waxes due to the removal of C5+ olefin vapors from the reaction zone. The latter is associated with a decreased contribution of the readsorption of higher C5+ olefins to the elongation of the carbon chain. At high gas recycle ratios, CoO was reduced to the metal, which partially compensates for catalyst deactivation as a result of the blocking of the active sites of chain propagation by C19+ waxes.
Petroleum Chemistry ( IF 1.258 ) Pub Date: 2023-06-23 , DOI:
10.1134/s0023158423030047
AbstractThe nonmonotonic boundary of the “three pressure limits” region experimentally obtained by N.N. Semenov and coworkers in a wide pressure range of ~20–600 Torr was reproduced for the first time by two numerical kinetic methods for stoichiometric methane–oxygen mixtures. The self-ignition delays were modeled in the same range of parameters in which three pressure limits were also found experimentally from delays. A nonlinear scheme of methane oxidation (150 reactions) was used to calculate the ignition delays. From the linear part of the same scheme (~20 reactions of the methyl peroxide cycle), formulas for the corresponding Jacobian matrix determinant were obtained, and three roots with respect to pressure were found for each given temperature from the equation for zero determinant, which were used to construct the nonmonotonic (according to pressure) boundary line of the self-ignition region. Satisfactory convergence of the experimental and calculated data was obtained both in terms of delay times and position of the limits in the P–T space.
Petroleum Chemistry ( IF 1.258 ) Pub Date: 2023-06-23 , DOI:
10.1134/s0023158423030084
AbstractMoS2 microspheres were synthesized via a facile hydrothermal method using (NH4)2MoO4, H2C2O4·2H2O, and sodium dialkyldithiophosphate (NaDDP) as reactants. Herein, NaDDP plays a role of surfactant for the formation of the MoS2 microspheres, unlike other different sulfur sources. The morphology and crystal structure of the MoS2 microspheres were characterized using scanning electron microscope (SEM) and X-ray diffraction (XRD). The prepared MoS2 microspheres were used as a catalyst for photocatalytic degradation of rhodamine B. The effect of the size of the MoS2 microspheres on photocatalytic activity was investigated. For comparison, NaDDP was replaced by thiourea, thioacetamide and L-cysteine. The results indicate that the MoS2 microspheres are spherical, and the diameter of the MoS2 microsphere decreases with increasing concentration of oxalic acid in the reactants. The MoS2 microspheres have hexagonal 2H-MoS2 structure and preferentially grow along the (002) plane. In addition, it is found that when the concentration of oxalic acid is 0.075 mol/L, the best photocatalytic efficiency is 91.3% within irradiation time of 120 min and the reaction rate constant is 0.163 min–1. The photocatalytic activity of MoS2 synthesized from four sulfur sources can be arranged in the following order: NaDDP > thioacetamide > L-cysteine > thiourea.
Petroleum Chemistry ( IF 1.258 ) Pub Date: 2023-07-23 , DOI:
10.1134/s0023158423040080
AbstractA method was proposed to modify the Sibunit carbon material by treatment with NO under static reactor conditions. It was shown that the composition and content of nitrogen- and oxygen-containing functional groups are determined by the treatment conditions, namely: temperature and duration, which makes it possible to control the result of modification. Features of the modification of Sibunit with NO were studied by X-ray photoelectron spectroscopy and N2 adsorption. A mechanism was put forward for the modification of Sibunit by etching carbon layers with NO through the transformation of oxygen-containing functional groups into NOx groups (–NO and –NO2) and further into pyridine and pyrrole groups. The developed procedure for introducing nitrogen into the carbon material is easy to implement, which is important for practical applications.
Petroleum Chemistry ( IF 1.258 ) Pub Date: 2023-06-23 , DOI:
10.1134/s0023158423030023
AbstractIt has been established that, contrary to previous ideas, chemical processes in flame propagation, explosion, and detonation of gases are chain reactions proceeding according to previously unknown laws of nonisothermal chain processes. The characteristic reaction times in deflagration and detonation in the combustion zone are less than a ten-thousandth and millionth of a second, respectively. The mechanisms and laws that determine these high rates and accelerations of reactions and their extremely strong temperature dependence were revealed. The critical role of atoms and radicals, formed in concentrations reaching tens of percent of the concentrations of the initial reagents, was shown using kinetic and spectroscopic methods. Efficient chemical methods for controlling all combustion modes were developed.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | CHEMISTRY, ORGANIC 有机化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
25.60 | 18 | Science Citation Index Expanded | Not |
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